molecular formula C24H25N3O5 B11932782 AC-green

AC-green

Katalognummer: B11932782
Molekulargewicht: 435.5 g/mol
InChI-Schlüssel: PHBVJYLDYIFURJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AC-green: is a synthetic compound with the molecular formula C24H25N3O5 and a molecular weight of 435.47 g/mol It is primarily used in scientific research and has various applications in chemistry, biology, and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of AC-green involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The synthesis typically involves multiple steps, including the formation of intermediate compounds, followed by purification and characterization to ensure the final product’s purity and quality .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactions using advanced equipment and techniques. The process often includes the use of high-pressure reactors, temperature control systems, and automated purification methods to achieve consistent and high-quality production .

Analyse Chemischer Reaktionen

Types of Reactions: AC-green undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, AC-green is used as a reagent in various organic synthesis reactions. Its unique properties make it suitable for creating complex molecules and studying reaction mechanisms .

Biology: In biological research, this compound is employed in studies related to cellular processes and molecular interactions. It is often used as a fluorescent marker to visualize specific cellular components and track biological activities .

Medicine: Its ability to interact with specific molecular targets makes it a valuable tool for identifying new therapeutic agents and understanding disease mechanisms .

Industry: In industrial applications, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for creating advanced polymers, coatings, and other specialized materials .

Wirkmechanismus

The mechanism of action of AC-green involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and affecting various cellular processes. This interaction is often mediated by specific functional groups within the compound, which enable it to form stable complexes with its targets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of AC-green: this compound stands out due to its specific molecular structure and functional groups, which confer unique properties and applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .

Eigenschaften

Molekularformel

C24H25N3O5

Molekulargewicht

435.5 g/mol

IUPAC-Name

2-[[7-(diethylamino)-2-oxochromen-3-yl]carbamoyl]prop-2-enyl N-phenylcarbamate

InChI

InChI=1S/C24H25N3O5/c1-4-27(5-2)19-12-11-17-13-20(23(29)32-21(17)14-19)26-22(28)16(3)15-31-24(30)25-18-9-7-6-8-10-18/h6-14H,3-5,15H2,1-2H3,(H,25,30)(H,26,28)

InChI-Schlüssel

PHBVJYLDYIFURJ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)NC(=O)C(=C)COC(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.